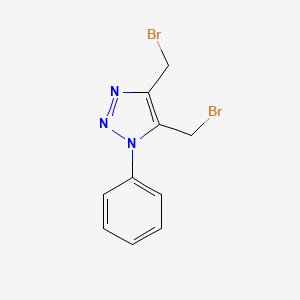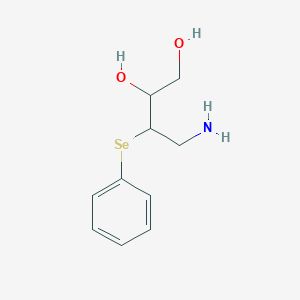
4-Amino-3-(phenylselanyl)butane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(phenylselanyl)butane-1,2-diol is an organic compound with the molecular formula C10H15NO2Se. This compound consists of 15 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 selenium atom . It is a derivative of butane-1,2-diol, where the butane backbone is substituted with an amino group and a phenylselanyl group. The presence of selenium in its structure makes it unique and potentially useful in various scientific applications.
Méthodes De Préparation
The synthesis of 4-Amino-3-(phenylselanyl)butane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-bromobutane-1,2-diol with phenylselenol in the presence of a base. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the substitution reaction.
Analyse Des Réactions Chimiques
4-Amino-3-(phenylselanyl)butane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding selenide.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylselanyl group typically yields selenoxides, while reduction leads to selenides.
Applications De Recherche Scientifique
4-Amino-3-(phenylselanyl)butane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing selenium.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Selenium-containing compounds are known for their antioxidant properties, and this compound could be explored for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of selenium-based catalysts.
Mécanisme D'action
The mechanism by which 4-Amino-3-(phenylselanyl)butane-1,2-diol exerts its effects is primarily related to its selenium content. Selenium can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species (ROS). The compound may interact with various molecular targets, including enzymes and proteins, through its amino and phenylselanyl groups. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Amino-3-(phenylselanyl)butane-1,2-diol include other selenium-containing organic molecules such as:
1,2-Butanediol: A simple diol without the selenium and amino substitutions.
4-Phenylbutane-1,2-diol: Lacks the selenium and amino groups, making it less reactive in redox reactions.
Selenocysteine: An amino acid containing selenium, known for its role in various biological processes.
The uniqueness of this compound lies in its combination of an amino group, a phenylselanyl group, and a butane-1,2-diol backbone, which provides a versatile platform for various chemical and biological applications.
Propriétés
Numéro CAS |
666718-08-7 |
|---|---|
Formule moléculaire |
C10H15NO2Se |
Poids moléculaire |
260.20 g/mol |
Nom IUPAC |
4-amino-3-phenylselanylbutane-1,2-diol |
InChI |
InChI=1S/C10H15NO2Se/c11-6-10(9(13)7-12)14-8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2 |
Clé InChI |
FXKKGBHYSYUVAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]C(CN)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



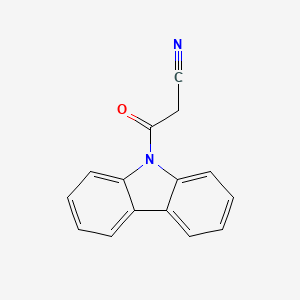
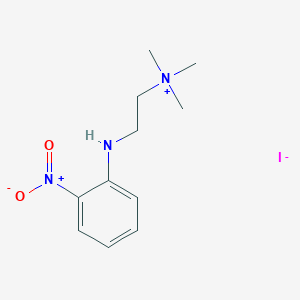
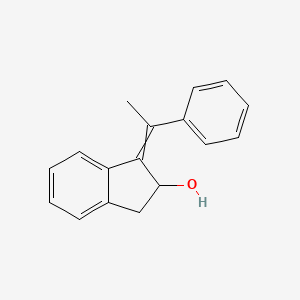
![2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine](/img/structure/B12543450.png)
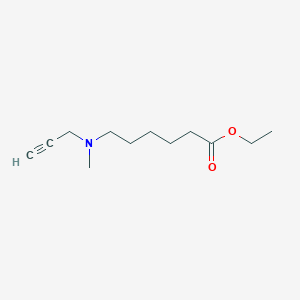
![1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene](/img/structure/B12543462.png)
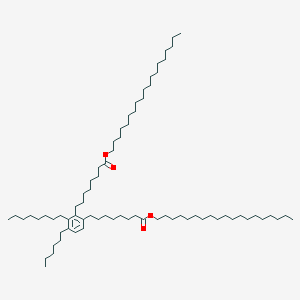
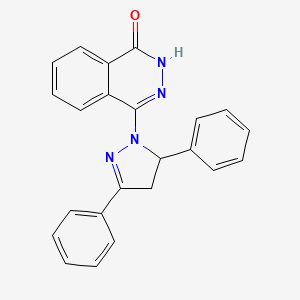
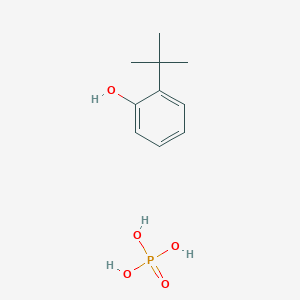
![4-(Imidazo[1,2-a]pyrimidin-2-yl)-3-methoxyphenol](/img/structure/B12543478.png)
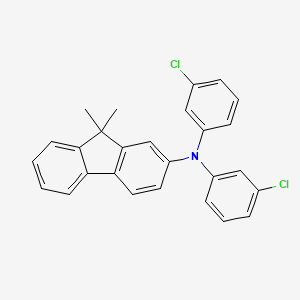
![N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide](/img/structure/B12543487.png)
